Enantiomeric Excess of the (R)-Bromohydrin vs. (S)-Enantiomer and Racemate Using Chiral Oxazaborolidine-Catalyzed Borane Reduction
In the published enantioselective synthesis of salmeterol, Hett et al. reduced the prochiral α-bromoketone precursor (methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate) with BH₃·THF catalyzed by (R)- or (S)-oxazaborolidine to obtain the corresponding (R)- or (S)-bromohydrin [1]. The (R)-enantiomer (CAS 160889-18-9) was isolated with an enantiomeric excess (ee) ≥95% as determined by chiral HPLC, while the (S)-enantiomer was prepared with comparable ee for the antipode [1]. The racemic bromohydrin, obtained by non-stereoselective NaBH₄ reduction, exhibits 0% ee and delivers racemic salmeterol, which is not acceptable for single-enantiomer API manufacture [1][2].
| Evidence Dimension | Enantiomeric excess (ee) of the isolated bromohydrin intermediate |
|---|---|
| Target Compound Data | ≥95% ee (R)-enantiomer |
| Comparator Or Baseline | (S)-enantiomer: ≥95% ee; Racemate: 0% ee |
| Quantified Difference | Enantiomeric purity difference: (R) vs racemate = ≥95% ee gap; (R) vs (S) = opposite configuration |
| Conditions | Asymmetric borane reduction of methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate using BH₃·THF and chiral oxazaborolidine catalyst; ee determined by chiral HPLC (Tetrahedron Lett. 1994, 35, 9375–9378) |
Why This Matters
Procuring the (R)-enantiomer with verified ≥95% ee is mandatory for producing enantiopure (R)-salmeterol API; racemic or (S)-bromohydrin leads to an enantiomeric impurity that regulatory guidelines (ICH Q3A) require controlling below 0.15% in the final drug substance.
- [1] Hett, R.; Stare, R.; Helquist, P. Enantioselective synthesis of salmeterol via asymmetric borane reduction. Tetrahedron Lett. 1994, 35 (50), 9375–9378. View Source
- [2] Drug Synthesis Database. methyl 2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]benzoate – synthetic route summary. View Source
